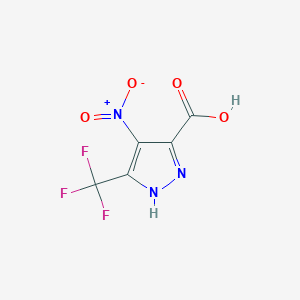

Acide 4-nitro-3-(trifluorométhyl)-1H-pyrazole-5-carboxylique

Vue d'ensemble

Description

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Applications De Recherche Scientifique

Agrochemical Applications

Fungicidal Properties

One of the primary applications of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is in the development of fungicides. Research has indicated that compounds derived from this pyrazole can effectively combat fungal pathogens. For instance, studies have shown that formulations containing this compound demonstrate significant antifungal activity against species such as Botrytis cinerea, a common plant pathogen . The effectiveness of these compounds often correlates with their chemical structure, where modifications can enhance their activity at lower application rates.

Pesticide Development

In addition to fungicides, this compound is also being investigated for its potential as an insecticide and herbicide. Its trifluoromethyl group contributes to increased lipophilicity, which can improve bioavailability and efficacy in pest control formulations. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly .

Pharmaceutical Applications

Drug Development

The unique structure of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has made it a subject of interest in medicinal chemistry. Its derivatives are being explored for their potential therapeutic effects, particularly in treating conditions related to inflammation and infection. The presence of the nitro group may enhance the compound's pharmacological properties, leading to new drug candidates that could be more effective than existing treatments .

Biological Activity Studies

Research published in organic chemistry journals has highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory and anticancer properties. These studies provide insights into how modifications to the pyrazole structure can lead to enhanced biological activity, paving the way for novel therapeutic agents .

Material Science Applications

Polymer Chemistry

In material science, 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is being explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create new polymeric materials with tailored properties for specific applications, such as coatings or adhesives . The incorporation of trifluoromethyl groups can impart unique characteristics such as increased thermal stability and hydrophobicity.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agrochemicals | Fungicides, Insecticides | Effective against pathogens; low application rates |

| Pharmaceuticals | Drug development | Potential anti-inflammatory and anticancer properties |

| Material Science | Polymer synthesis | Enhanced thermal stability; tailored properties |

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to nitroaromatic compounds or trifluoromethylated compounds

Pharmacokinetics

Based on its chemical structure, it is likely that the compound is absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and therefore its ability to interact with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid or a mixture of nitric acid and sulfuric acid.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Nitric acid, potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyrazole ring.

3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Lacks the nitro group but shares the pyrazole and trifluoromethyl groups.

4-Nitro-1H-pyrazole-5-carboxylic acid: Lacks the trifluoromethyl group but shares the pyrazole and nitro groups.

Uniqueness

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the nitro, trifluoromethyl, and carboxylic acid groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1322805-15-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

The molecular formula of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is , with a molecular weight of 225.082 g/mol. Key physical properties include:

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 450.7 ± 45.0 °C

- Flash Point : 226.4 ± 28.7 °C

- LogP : 1.51, indicating moderate lipophilicity, which may influence its bioavailability and distribution in biological systems .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold, particularly those with nitro and trifluoromethyl groups, exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

The mechanisms of action often involve the inhibition of topoisomerase and tubulin polymerization, which are critical for cancer cell proliferation .

Antimicrobial Properties

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been evaluated for its antimicrobial activity against several pathogens. The presence of the nitro group enhances its efficacy by disrupting microbial cellular processes. In vitro studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly beneficial for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that the incorporation of a trifluoromethyl group significantly enhanced the anticancer activity of pyrazole derivatives, achieving EC50 values as low as in certain analogs .

- Another investigation highlighted the compound's ability to modulate inflammatory pathways, leading to reduced edema in animal models .

- Molecular modeling studies suggest that the structural features of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid contribute to its binding affinity for biological targets involved in cancer and inflammation .

Propriétés

IUPAC Name |

4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3O4/c6-5(7,8)3-2(11(14)15)1(4(12)13)9-10-3/h(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXBAOGDOGJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591618 | |

| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322805-15-1 | |

| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.